molecular formula C11H13N3O B1488887 [1-(2,5-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanol CAS No. 1247626-73-8

[1-(2,5-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanol

Cat. No. B1488887
CAS RN: 1247626-73-8
M. Wt: 203.24 g/mol
InChI Key: NSPVNPXIONZLRC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a reaction involving (2,5-dimethylphenyl)(phenyl)methanone and NaBH4 in absolute ethanol was used to synthesize (2,5-dimethylphenyl)(phenyl)methanol .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “[1-(2,5-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanol” can be determined using various techniques. For instance, (2,5-Dimethylphenyl)methanol is a liquid with a CAS Number of 53957-33-8 . It has a linear formula of C9H12O1 .

Scientific Research Applications

Catalyst for Huisgen 1,3-Dipolar Cycloadditions

A study by Ozcubukcu et al. (2009) introduced a new tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand that forms a stable complex with CuCl, catalyzing the Huisgen 1,3-dipolar cycloaddition efficiently in water or neat conditions. This catalyst is noted for low loadings, short reaction times at room temperature, and compatibility with free amino groups, making it outstanding for CuAAC reactions (Ozcubukcu et al., 2009).

Molecular Complex Formation

Research by Toda et al. (1988) demonstrated the freezing of the equilibrium of 1,2,3-triazole by complex formation with 1,1-bis(2,4-dimethylphenyl)but-2-yn-1-ol, isolating unstable 1H-isomers as pure complexes. This study sheds light on the behavior of triazole derivatives in complex formations (Toda et al., 1988).

Spectroscopic and Computational Study of fac-Re(CO)3Cl Complexes

Anderson et al. (2013) synthesized and systematically studied fac-Re(CO)3Cl complexes of [2-(4-R-1H-1,2,3-triazol-1-yl)methyl]pyridine inverse "click" ligands. The study revealed insights into the electronic properties of these complexes, providing valuable data for further applications in spectroscopy and computational chemistry (Anderson et al., 2013).

π-Hole Tetrel Bonding Interactions

A manuscript by Ahmed et al. (2020) reported the synthesis, spectroscopic, and X-ray characterization of four triazole derivatives incorporating α-ketoester functionality. The study focused on π-hole tetrel bonding interactions, contributing to the understanding of molecular interactions and stability (Ahmed et al., 2020).

Corrosion Inhibition

Ma et al. (2017) investigated (1-Benzyl-1H-1,2,3-triazole-4-yl)methanol and its derivatives as corrosion inhibitors for mild steel in acidic environments. Their findings revealed the effectiveness of these compounds in protecting steel, highlighting their potential in industrial applications (Ma et al., 2017).

Mechanism of Action

    Triazoles

    Triazoles are a class of organic compounds that contain a five-membered ring with three nitrogen atoms. They are often used in medicinal chemistry due to their diverse biological activities. They can act as enzyme inhibitors, potentially blocking certain biochemical pathways .

    Phenyl groups

    The presence of phenyl groups (ring structures related to benzene) often contributes to the lipophilicity of a compound, which can influence its pharmacokinetics, particularly its ability to cross cell membranes .

    Methanol groups

    Methanol groups (-CH2OH) are polar, which can enhance the solubility of the compound in water and potentially influence its distribution in the body .

properties

IUPAC Name

[1-(2,5-dimethylphenyl)triazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-8-3-4-9(2)11(5-8)14-6-10(7-15)12-13-14/h3-6,15H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSPVNPXIONZLRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C=C(N=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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